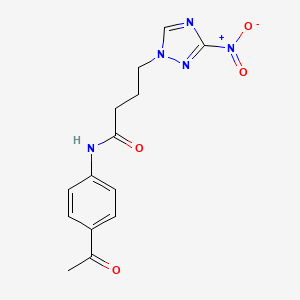
N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The phenyl ring can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the acetylphenyl derivative with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis conditions: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Possible development as a pharmaceutical agent due to its triazole and nitro functionalities, which are known to exhibit antimicrobial, antifungal, and anticancer activities.
Industry: Application in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, while the triazole ring might bind to specific protein sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which might result in different biological activities.
N-(4-acetylphenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: The nitro group is reduced to an amine, potentially altering its reactivity and interactions.
N-(4-acetylphenyl)-4-(3-methyl-1H-1,2,4-triazol-1-yl)butanamide: The nitro group is replaced with a methyl group, which could affect its chemical and biological properties.
Uniqueness
The presence of both the acetylphenyl and nitrotriazole groups in “N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” makes it unique compared to similar compounds. The nitro group can participate in redox reactions, while the triazole ring can engage in various binding interactions, providing a versatile platform for diverse applications.
Properties
Molecular Formula |
C14H15N5O4 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C14H15N5O4/c1-10(20)11-4-6-12(7-5-11)16-13(21)3-2-8-18-9-15-14(17-18)19(22)23/h4-7,9H,2-3,8H2,1H3,(H,16,21) |
InChI Key |
NBUJLNJMUBYXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















